Lipophilicity Enhancement by SCF3
The -SCF3 group on 4-(trifluoromethylthio)phenyl triflate is a potent lipophilicity enhancer. The Hansch hydrophobic parameter (π) for the -SCF3 group is 1.44, which is substantially higher than for common substituents like -CF3 (π = 0.88) or -CH3 (π = 0.56). This translates to a significant increase in LogP for molecules containing the 4-(trifluoromethylthio)phenyl moiety [1].
| Evidence Dimension | Lipophilicity (Hansch π constant) |
|---|---|
| Target Compound Data | π(-SCF3) = 1.44 |
| Comparator Or Baseline | π(-CF3) = 0.88; π(-CH3) = 0.56 |
| Quantified Difference | Δπ = +0.56 vs -CF3; Δπ = +0.88 vs -CH3 |
| Conditions | Literature-reported Hansch hydrophobic substituent constants, a standard measure of contribution to LogP. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a critical factor for oral bioavailability in drug development.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Data for -SCF3 group referenced in numerous medicinal chemistry reviews, including those on fluorinated building blocks). View Source
